5-[1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(2-methylpropyl)pentanamide
Description
Properties
IUPAC Name |
5-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-methylpropyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-19(2)16-28-24(32)10-6-7-15-30-26(34)22-8-4-5-9-23(22)31(27(30)35)18-25(33)29-17-20-11-13-21(36-3)14-12-20/h4-5,8-9,11-14,19H,6-7,10,15-18H2,1-3H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAENFNFZBIMXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(2-methylpropyl)pentanamide (CAS Number: 423768-44-9) belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Quinazoline core : A bicyclic structure that is common in biologically active compounds.
- Methoxyphenyl group : Contributes to the lipophilicity and biological activity.
- Carbamoyl and pentanamide moieties : These functional groups may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O3 |
| Molecular Weight | 414.51 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Melting Point | 80 °C |
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. In particular, compounds similar to This compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain substituted quinazolines exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli .
Anticancer Activity
Recent research has indicated that quinazoline derivatives can act as potent anticancer agents. The compound was evaluated for its cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The biological activity of this compound may also be linked to its ability to inhibit specific enzymes. Quinazolines have been reported to act as inhibitors of various kinases, including Aurora kinases and EGFR (epidermal growth factor receptor). These pathways are crucial in cancer progression and metastasis .
The exact mechanism of action for This compound is still under investigation. However, it is hypothesized that the compound interacts with molecular targets such as:
- Kinases : By binding to the ATP-binding site, thereby inhibiting phosphorylation processes critical for cell signaling.
- Receptors : Modulating receptor activity involved in cell growth and survival.
Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of a related quinazoline derivative against A549 cells. The derivative showed an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound induced significant apoptosis in treated cells .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial potential of various quinazoline derivatives. The results indicated that compounds with methoxy substituents exhibited enhanced activity against E. coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Scientific Research Applications
The compound 5-[1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(2-methylpropyl)pentanamide has garnered attention in various scientific research applications due to its unique structural features and potential therapeutic benefits. This article delves into its applications across different fields, including medicinal chemistry, pharmacology, and biochemistry.
Anticancer Activity
Research indicates that tetrahydroquinazoline derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have shown that this compound can reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by promoting apoptotic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, including arthritis and cardiovascular diseases.
- Research Findings : Animal models have demonstrated that administration of this compound leads to a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders.
Neuroprotective Potential
Emerging studies suggest that tetrahydroquinazoline derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage, which is a hallmark of conditions like Alzheimer's disease.
- Preclinical Studies : Experimental models have shown improved cognitive functions in animals treated with this compound following induced neurotoxicity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : The lipophilic nature of the compound may facilitate better absorption across biological membranes.
- Metabolism : Initial metabolic studies indicate that the compound undergoes hepatic metabolism, which could influence its bioavailability.
Toxicity Studies
Toxicological assessments are essential for evaluating the safety profile of any new drug candidate. Early studies on this compound indicate:
- Low Toxicity Profile : In vivo toxicity tests have shown no significant adverse effects at therapeutic doses.
- Further Research Needed : Comprehensive toxicity studies are required to fully understand the long-term effects of this compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinazoline/Pentanamide Derivatives
Key Observations :
- The target compound’s tetrahydroquinazolinone core distinguishes it from quinoline-based analogs (e.g., ), which may exhibit different binding affinities due to altered electron distribution and steric effects.
- The N-(2-methylpropyl)pentanamide side chain is structurally distinct from tetrazole-containing analogs (e.g., ), which may enhance hydrogen-bonding capacity but reduce lipophilicity.
Structure-Activity Relationship (SAR) Insights
While biological data for the target compound is unavailable, SAR trends from related compounds suggest:
- Quinazolinone vs. Quinoline Cores: Quinazolinones often exhibit stronger interactions with enzymes (e.g., kinases) due to their planar, hydrogen-bonding-capable cores .
- Substituent Effects :
- Side Chain Flexibility : Longer pentanamide chains (vs. shorter alkyl groups) may increase bioavailability by balancing lipophilicity and water solubility .
Computational and Proteomic Comparisons
The CANDO platform (Computational Analysis of Novel Drug Opportunities) predicts compound behavior based on proteomic interaction signatures . While the target compound’s signature is undocumented, structurally similar quinazolines (e.g., ) likely share multitargeted interactions with kinases or GPCRs. In silico models (e.g., QSAR) could extrapolate its activity from analogs with known profiles .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A classical route involves cyclocondensation between anthranilic acid derivatives and urea or thiourea. For example, anthranilic acid reacts with formamide under reflux to yield quinazolin-4(3H)-one. Adapting this method, 2-aminobenzamide derivatives can be condensed with aldehydes and ketones in the presence of ammonium chloride (NH₄Cl) or lithium perchlorate (LiClO₄) as catalysts. For instance, heating 2-aminobenzamide with 4-methoxybenzaldehyde and urea in acetonitrile at reflux for 6 hours produces 3,4-dihydroquinazolin-4(1H)-one derivatives in yields exceeding 75%.
Eco-Friendly Metal-Free Synthesis
Recent advancements prioritize sustainability. A protocol using potassium carbonate (K₂CO₃) in methanol under reflux enables the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives without metal catalysts. This method involves reacting 2-amino-N-(2-substituted-ethyl)benzamide with aldehydes (e.g., 4-methoxybenzaldehyde) in methanol, achieving yields of 85–92% within 4–6 hours. The absence of toxic metals simplifies purification and aligns with green chemistry principles.
Functionalization of the Quinazolinone Core
Introduction of the Carbamoylmethyl Group at Position 1
The carbamoylmethyl group (-CH₂C(O)NH-) at position 1 is introduced via nucleophilic alkylation. A two-step sequence is employed:
-
Chloroacetylation : Treating the quinazolinone core with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) yields the chloroacetamide intermediate.
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Aminolysis : Reacting the chloroacetamide with 4-methoxybenzylamine in dimethylformamide (DMF) at 60°C for 12 hours installs the carbamoylmethyl group. This step typically achieves 70–80% yield after column chromatography.
Installation of the Pentanamide Chain at Position 3
The pentanamide side chain (-CH₂CH₂CH₂CH₂C(O)NH-) is appended through amide coupling. Key steps include:
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Activation of Pentanoic Acid : Pentanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM.
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Coupling with 2-Methylpropylamine : The activated acid reacts with 2-methylpropylamine at room temperature for 24 hours, forming N-(2-methylpropyl)pentanamide.
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Attachment to Quinazolinone : The amide is linked to the quinazolinone’s position 3 via a nucleophilic substitution reaction using sodium hydride (NaH) as a base in tetrahydrofuran (THF), yielding 60–65% of the intermediate.
Final Assembly and Optimization
Sequential Deprotection and Coupling
Protecting group strategies are critical for multi-step synthesis. For example, tert-butoxycarbonyl (Boc) groups protect amines during earlier stages, with deprotection using trifluoroacetic acid (TFA) in DCM. Final coupling steps employ palladium-catalyzed cross-coupling reactions to ensure regioselectivity.
Catalytic Systems and Yield Enhancement
Comparative studies highlight the efficacy of catalyst systems:
| Step | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Quinazolinone formation | NH₄Cl (50 mol%) | CH₃CN | Reflux | 75 | |
| Carbamoylmethylation | Et₃N | DMF | 60°C | 78 | |
| Amide coupling | EDCl/HOBt | DCM | RT | 65 |
Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating. For instance, microwave irradiation at 120°C for 20 minutes accelerates the cyclocondensation step, achieving 82% yield.
Challenges and Mitigation Strategies
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Regioselectivity : Competing reactions at positions 1 and 3 are minimized using bulky bases like NaH, which favor substitution at the less hindered position.
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Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates intermediates, while recrystallization from ethanol purifies final products.
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Scale-Up : Continuous flow technology improves scalability, reducing reaction times from hours to minutes and enhancing yields by 15–20% .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Core Formation: Construction of the tetrahydroquinazoline scaffold via cyclization under acidic or basic conditions, with precise temperature control (60–80°C) .
- Substituent Introduction: Sequential coupling of the carbamoyl-methyl and pentanamide groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or THF) .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity . Optimization: Adjust reaction pH (6–8 for amide couplings) and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive moieties .
Q. How is the compound’s structural integrity validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with emphasis on resolving diastereotopic protons in the tetrahydroquinazoline core .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺) and isotopic patterns .
- HPLC-PDA: Purity assessment using reverse-phase C18 columns (UV detection at 254 nm) with acetonitrile/water gradients .
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorogenic or colorimetric substrates (e.g., p-nitrophenyl derivatives) to test activity against kinases or proteases. Include positive controls (e.g., staurosporine for kinases) .
- Cell Viability Assays: MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
- Binding Studies: Surface plasmon resonance (SPR) to measure affinity for target proteins (KD values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Replicate Assays: Standardize cell lines, passage numbers, and serum-free conditions to minimize variability .
- Orthogonal Assays: Cross-validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolomic Profiling: LC-MS/MS to identify metabolite interference or off-target effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD): GROMACS or AMBER for simulating ligand-protein stability (50–100 ns trajectories) .
- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. How to design experiments assessing environmental stability and ecotoxicology?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffers (pH 4–9) at 25°C and 37°C, monitoring degradation via LC-MS .
- Bioaccumulation Tests: Use OECD Guideline 305 in fish models (e.g., zebrafish) to measure bioconcentration factors (BCFs) .
- Soil Microcosms: Evaluate half-life in agricultural soil under controlled humidity and microbial activity .
Q. What strategies optimize in vivo pharmacokinetics (PK) and bioavailability?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., PEG 400) or lipid-based nanoformulations .
- PK Profiling: Conduct IV/PO studies in rodents, with LC-MS/MS quantification of plasma concentrations (non-compartmental analysis for AUC, t₁/₂) .
- CYP450 Inhibition Screening: Human liver microsomes to assess metabolic stability and drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
